1-(2-Chloropyridin-4-yl)-1-isopropylurea
Description
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C9H12ClN3O/c1-6(2)13(9(11)14)7-3-4-12-8(10)5-7/h3-6H,1-2H3,(H2,11,14) |
InChI Key |
MDYMRQPXCJWUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC(=NC=C1)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)-1-isopropylurea can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with isopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)-1-isopropylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, the urea group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)-1-isopropylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)-1-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key physicochemical parameters of 1-(2-Chloropyridin-4-yl)-1-isopropylurea with related compounds:
*Calculated molecular weight based on formula.
Key Observations :
- Chloropyridine Core: All compounds share the 2-chloropyridinyl group, which is associated with cytokinin-like activity in plant studies. However, the absence of a urea group in 2-Chloro-3-pyridinol limits its functional similarity .
Key Findings :
- 4PU-30 vs. This compound: While 4PU-30 (phenyl substituent) showed strong Chl retention (85%), the isopropyl variant’s activity remains untested.
- Comparison with BA : 4PU-30’s activity approached that of BA, a classical cytokinin, suggesting urea derivatives can mimic adenine-based hormones. However, urea-based compounds may have distinct metabolic stability .
Q & A
Q. What are standardized protocols for applying 1-(2-Chloropyridin-4-yl)-1-isopropylurea in postharvest plant studies?
Methodological Answer: In postharvest studies, the compound is typically applied via immersion or spraying at concentrations ranging from 5–20 ppm. For kiwifruit, a common protocol involves treating fruits with 10 ppm solutions for 10 minutes, followed by storage at 4°C and 85% relative humidity to assess shelf-life extension and quality parameters (e.g., firmness, soluble solids, chlorophyll retention) . Controls should include untreated samples and alternative cytokinins (e.g., BA) to compare efficacy.
Q. How is the cytokinin activity of this compound measured in senescence delay experiments?
Methodological Answer: Senescence delay is quantified using chlorophyll retention assays in detached leaves (e.g., Arabidopsis thaliana). Leaves are treated with 1–10 µM solutions, incubated in darkness, and chlorophyll content is measured spectrophotometrically at 652 nm. Parallel measurements of ribonuclease (RNase) activity via hydrolysis of RNA substrates (e.g., yeast RNA) can correlate cytokinin efficacy with biochemical changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in the cytokinin activity of this compound across plant species?
Methodological Answer: Discrepancies may arise from species-specific receptor affinity or metabolic degradation. To address this:
- Conduct dose-response curves across models (e.g., Arabidopsis vs. kiwifruit).
- Use isotopic labeling (e.g., ¹⁴C) to track compound uptake and metabolism.
- Compare transcriptomic profiles of cytokinin-responsive genes (e.g., ARRs) .
Table 1: Comparative Efficacy in Different Species
| Species | Optimal Concentration | Senescence Delay (%) | Key Biomarker Changes |
|---|---|---|---|
| Arabidopsis | 5 µM | 40–50% | RNase ↓, Chlorophyll ↑ |
| Kiwifruit | 10 ppm | 30–40% | Firmness ↑, Ethylene ↓ |
Q. What analytical methods identify transformation products (TPs) of this compound in plant tissues?
Methodological Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is used to detect TPs. For example, in kiwifruit, TP2 (1-(2-chloropyridin-4-yl)urea) was identified via protonated ions at m/z 172.0280 and fragmentation patterns (e.g., neutral loss of NH₃). MS² spectra and retention time alignment with synthetic standards validate findings .
Q. How can researchers assess the stability and safety of this compound under varying environmental conditions?
Methodological Answer:
- Photostability: Expose solutions to UV light (254 nm) and monitor degradation via HPLC.
- Toxicity: Use Ames tests for mutagenicity and acute toxicity assays in model organisms (e.g., Daphnia magna).
- Metabolite Risk: Compare TP toxicity profiles using quantitative structure-activity relationship (QSAR) models .
Q. What experimental designs mitigate confounding variables in postharvest electrical property studies?
Methodological Answer: In studies linking the compound to kiwifruit electrical properties (e.g., impedance):
Q. How does structural modification of this compound influence its bioactivity?
Methodological Answer: Derivatives are synthesized by altering the urea moiety or pyridine substituents. Bioactivity is tested via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
